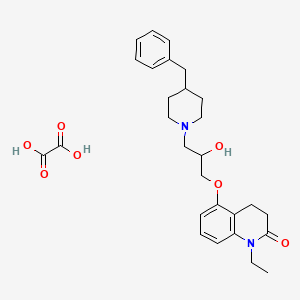
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate likely involves multiple steps, including the formation of the piperidyl and carbostyril moieties, followed by their coupling. Typical reaction conditions might include:
Reagents: Ethylating agents, hydroxy compounds, benzyl chloride, piperidine, and oxalic acid.
Conditions: Controlled temperature, pH, and solvent systems such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate may undergo various chemical reactions, including:
Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
Reduction: With reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, substituted analogs, and various intermediates.
Scientific Research Applications
Chemistry
Synthesis of analogs: For structure-activity relationship studies.
Catalysis: As a potential ligand in catalytic reactions.
Biology
Pharmacology: Potential use as a drug candidate for various therapeutic targets.
Biochemistry: Studying its interaction with enzymes and receptors.
Medicine
Drug development: Investigating its efficacy and safety as a pharmaceutical agent.
Diagnostics: Potential use in imaging or as a biomarker.
Industry
Materials science: As a precursor for advanced materials.
Chemical manufacturing: In the production of specialty chemicals.
Mechanism of Action
The mechanism of action for 1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to receptors: Such as G-protein coupled receptors or ion channels.
Enzyme inhibition: Blocking the activity of specific enzymes.
Signal transduction pathways: Modulating intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3,4-dihydrocarbostyril: A simpler analog with potential pharmacological activity.
4-Benzylpiperidine: A related compound with known biological effects.
Uniqueness
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate’s unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, making it a valuable compound for further research.
Properties
CAS No. |
78467-49-9 |
|---|---|
Molecular Formula |
C28H36N2O7 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
5-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy]-1-ethyl-3,4-dihydroquinolin-2-one;oxalic acid |
InChI |
InChI=1S/C26H34N2O3.C2H2O4/c1-2-28-24-9-6-10-25(23(24)11-12-26(28)30)31-19-22(29)18-27-15-13-21(14-16-27)17-20-7-4-3-5-8-20;3-1(4)2(5)6/h3-10,21-22,29H,2,11-19H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
KVMMIMBZTYFQKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC=C2OCC(CN3CCC(CC3)CC4=CC=CC=C4)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















